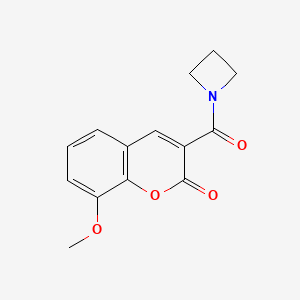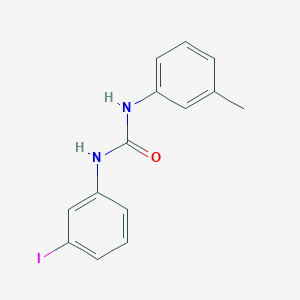![molecular formula C17H17FN2O3 B7519542 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide, also known as FPFC, is a synthetic compound that has gained much attention in the scientific community due to its potential therapeutic applications. FPFC is a piperidine-based compound that belongs to the class of furan derivatives. It possesses a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been shown to bind to certain receptors in the brain, which are involved in the regulation of pain, inflammation, and mood.
Biochemical and Physiological Effects
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in laboratory experiments offers several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in laboratory experiments also has some limitations. It is a synthetic compound that may not accurately mimic the biological effects of natural compounds. Additionally, the exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is not fully understood, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide. One area of research is the development of new drugs based on the chemical structure of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide. Researchers are also investigating the potential use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the exact mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide is still not fully understood, and further research is needed to elucidate this mechanism. Finally, researchers are also exploring the use of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-fluorophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-2-carboxylic acid to obtain the intermediate compound. This intermediate is then reacted with piperidine-4-carboxamide to yield the final product, 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-13-3-1-11(2-4-13)14-5-6-15(23-14)17(22)20-9-7-12(8-10-20)16(19)21/h1-6,12H,7-10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOCVZVBZLHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

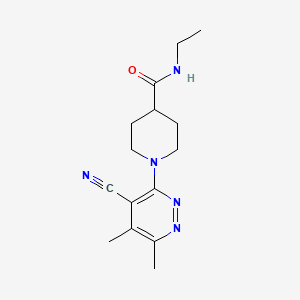
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
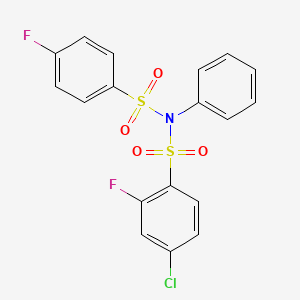
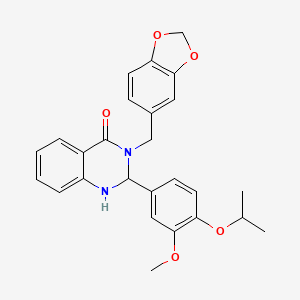
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)


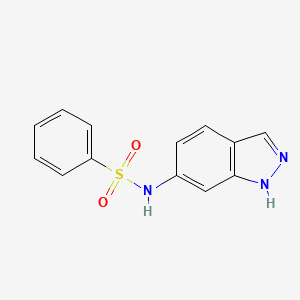
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
